3-[(Trimethylsilyl)ethynyl]benzonitrile
Overview
Description
3-[(Trimethylsilyl)ethynyl]benzonitrile, also known as 1-(3-Cyanophenyl)-2-(trimethylsilyl)acetylene, is an organic compound with the molecular formula C12H13NSi and a molecular weight of 199.32 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a benzonitrile moiety. It is commonly used in organic synthesis and materials science due to its unique structural properties.
Scientific Research Applications
3-[(Trimethylsilyl)ethynyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including semiconductors and nanomaterials.
Mechanism of Action
Safety and Hazards
3-[(Trimethylsilyl)ethynyl]benzonitrile is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation . When handling this chemical, it is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)ethynyl]benzonitrile typically involves the reaction of 3-bromobenzonitrile with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
3-bromobenzonitrile+trimethylsilylacetylenePd catalyst, basethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Trimethylsilyl)ethynyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution: Products include various substituted benzonitriles.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include primary and secondary amines.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Trimethylsilyl)ethynyl]benzonitrile
- Ethynyltrimethylsilane
- 4-[(Trimethylsilyl)ethynyl]benzaldehyde
- (4-Bromophenylethynyl)trimethylsilane
- 1-Bromo-4-(trimethylsilyl)benzene
Uniqueness
3-[(Trimethylsilyl)ethynyl]benzonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the trimethylsilyl group enhances its solubility and facilitates its use in various synthetic applications. Additionally, its ability to undergo multiple types of reactions makes it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
3-(2-trimethylsilylethynyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZDMZVLNWSJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626584 | |
Record name | 3-[(Trimethylsilyl)ethynyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190771-22-3 | |
Record name | 3-[(Trimethylsilyl)ethynyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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